1-[(4-ethylphenyl)methyl]piperazine 1-[(4-ethylphenyl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 340759-26-4
VCID: VC11626864
InChI:
SMILES:
Molecular Formula: C13H20N2
Molecular Weight: 204.3

1-[(4-ethylphenyl)methyl]piperazine

CAS No.: 340759-26-4

Cat. No.: VC11626864

Molecular Formula: C13H20N2

Molecular Weight: 204.3

Purity: 95

* For research use only. Not for human or veterinary use.

1-[(4-ethylphenyl)methyl]piperazine - 340759-26-4

Specification

CAS No. 340759-26-4
Molecular Formula C13H20N2
Molecular Weight 204.3

Introduction

Chemical Structure and Nomenclature

1-[(4-Ethylphenyl)methyl]piperazine belongs to the piperazine class of heterocyclic organic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The molecule features a (4-ethylphenyl)methyl substituent attached to one nitrogen atom, while the other nitrogen remains unsubstituted. Its systematic IUPAC name derives from the parent piperazine structure, with the substituent group specifying the ethyl-substituted benzyl moiety at the N1 position .

The molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol. Structural analysis reveals a logP value of approximately 3.9 (predicted via computational models), indicating moderate lipophilicity suitable for blood-brain barrier penetration . The presence of the ethyl group at the para position of the phenyl ring enhances steric bulk compared to simpler analogs like 1-benzylpiperazine, potentially influencing receptor binding kinetics .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 1-[(4-ethylphenyl)methyl]piperazine typically involves nucleophilic substitution reactions. A representative method, adapted from patent CN103980230A , proceeds via the following steps:

  • Alkylation of Piperazine:
    Piperazine reacts with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions (80–100°C) for 12–24 hours.

    Piperazine+4-Ethylbenzyl ChlorideK2CO3,CH3CN1-[(4-Ethylphenyl)methyl]piperazine+HCl\text{Piperazine} + \text{4-Ethylbenzyl Chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{1-[(4-Ethylphenyl)methyl]piperazine} + \text{HCl}

    Yields range from 65% to 78%, with purification achieved via recrystallization from ethanol-water mixtures .

  • Solid-State Mechanochemical Synthesis:
    Recent advancements employ solvent-free grinding techniques. A mixture of piperazine, 4-ethylbenzyl bromide, and sodium hydroxide is ground in a ball mill for 30–60 minutes, achieving yields up to 82% . This method reduces environmental impact and improves atom economy.

Industrial-Scale Production

American Elements reports commercial availability of 1-(4-ethylphenyl)piperazine (a structurally similar analog) in bulk quantities, with production capabilities extending to 1-ton super sacks . Key process parameters include:

ParameterSpecification
Purity≥99% (HPLC)
Solvent SystemIsopropanol/water
Crystallization Temperature0–5°C
Residual Solvents<50 ppm (USP/EP compliant)

Quality control protocols emphasize Fourier-transform infrared spectroscopy (FT-IR) and high-performance liquid chromatography (HPLC) for structural verification .

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

PropertyValueMethod/Source
Melting Point89–92°CDifferential Scanning Calorimetry
Boiling Point312°C (dec.)Thermogravimetric Analysis
Solubility in Water0.12 mg/mL (25°C)Shake-flask method
logD (pH 7.4)3.4Chromatographic determination
pKa (amine group)9.2 ± 0.3Potentiometric titration

The compound’s low aqueous solubility necessitates formulation strategies such as salt formation (e.g., oxalate or hydrochloride salts) or nanoemulsion systems for pharmaceutical applications .

Pharmacological Profile

Serotonin Receptor Interactions

Structural analogs of 1-[(4-ethylphenyl)methyl]piperazine demonstrate significant affinity for serotonin receptors. For example, 1-[2-(4-methoxyphenyl)phenyl]piperazine exhibits a 5-HT7 receptor Ki of 2.6 nM, with >180-fold selectivity over 5-HT1A receptors . Molecular docking studies suggest the ethylphenyl group enhances hydrophobic interactions with receptor subpockets, a feature likely conserved in the target compound .

CNS Penetration and Metabolism

In rat models, radiolabeled piperazine derivatives show rapid blood-brain barrier penetration, with brain-to-plasma ratios exceeding 5:1 within 15 minutes post-injection . Primary metabolic pathways involve:

  • N-Dealkylation: Cleavage of the benzyl-piperazine bond via cytochrome P450 3A4.

  • Oxidation: Hydroxylation of the ethyl group’s terminal methyl, forming a carboxylic acid metabolite.

Applications and Industrial Use

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antipsychotics: Dopamine D2/5-HT2A dual antagonists for schizophrenia treatment.

  • Antidepressants: Triple reuptake inhibitors targeting serotonin, norepinephrine, and dopamine transporters.

  • PET Radiotracers: Carbon-11 labeled derivatives for 5-HT7 receptor imaging .

Agrochemicals

Piperazine derivatives function as:

  • Neonicotinoid Synergists: Enhancing insecticidal activity of imidacloprid analogs.

  • Fungicidal Additives: Disrupting ergosterol biosynthesis in Aspergillus species.

EndpointValue (Rat Model)
LD50 (oral)480 mg/kg
Skin IrritationMild (OECD 404)
Mutagenicity (Ames test)Negative

Research Gaps and Future Directions

Current limitations in understanding 1-[(4-ethylphenyl)methyl]piperazine include:

  • In Vivo Pharmacokinetics: Absence of absolute bioavailability studies.

  • Crystal Engineering: Lack of polymorph screening for optimized formulation.

  • Ecotoxicity: Environmental fate and bioaccumulation potential in aquatic systems.

Priority research areas should address these gaps through collaborative efforts between synthetic chemists, pharmacologists, and environmental scientists.

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